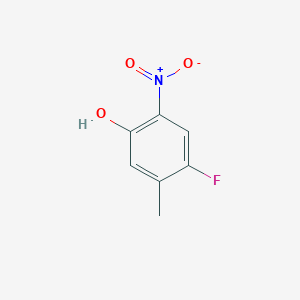
4-Fluoro-5-methyl-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methyl-2-nitrophenol is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is also known by the synonyms 2-Fluoro-5-hydroxy-4-nitrotoluene and 5-Fluoro-2-hydroxy-4-methylnitrobenzene . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-5-methyl-2-nitrophenol is 1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a nitro group on the phenol ring.Physical And Chemical Properties Analysis
4-Fluoro-5-methyl-2-nitrophenol has a boiling point of 89-91°C . It is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Electrophilic Aromatic Substitution Mechanisms
Bloomfield et al. (1983) explored the mechanism of nitration of various substituted anisoles and phenols, including 4-fluorophenol. Their findings contribute to a better understanding of electrophilic aromatic substitution reactions, important in the synthesis of various chemical compounds including 4-Fluoro-5-methyl-2-nitrophenol (C. Bloomfield, A. Manglik, R. B. Moodie, K. Schofield, G. Tobin, 1983).
Formation of Halo-Nitrocyclohexa-Dienones
Research by Clewley et al. (1989) investigates the nitration of p-halophenols, which leads to the formation of 4-halo-4-nitrocyclohexa-2,5-dienones. This study provides insights into chemical processes relevant to the synthesis and transformation of 4-Fluoro-5-methyl-2-nitrophenol (R. Clewley, G. G. Cross, A. Fischer, G. Henderson, 1989).
Electrochemical Detection and Photodegradation
Chakraborty et al. (2021) discuss the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-nitrophenol, a chemical structurally related to 4-Fluoro-5-methyl-2-nitrophenol. Their work highlights applications in environmental monitoring and remediation (U. Chakraborty, G. Bhanjana, Kannu, N. Kaur, Ramesh Sharma, G. Kaur, A. Kaushik, G. R. Chaudhary, 2021).
Effects on Methanogenic Systems
A study by Podeh et al. (1995) investigates the effects of nitrophenols, which include compounds similar to 4-Fluoro-5-methyl-2-nitrophenol, on methanogenic systems. This research is significant for understanding the environmental impact and biodegradability of these compounds (Mohammad R. Haghighi Podeh, S. Bhattacharya, M. Qu, 1995).
Photolysis in the Atmosphere
Sangwan and Zhu (2018) conducted a study on the photolysis of methyl-substituted 2-nitrophenols, which are closely related to 4-Fluoro-5-methyl-2-nitrophenol, and their potential role as sources of OH radicals in polluted atmospheres. This research provides insight into atmospheric chemistry and pollution (Manuvesh Sangwan, Lei Zhu, 2018).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The recommended precautionary statements are P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-fluoro-5-methyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOAEPSUSYKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methyl-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

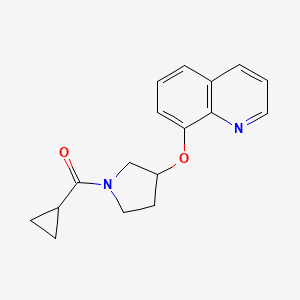
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2795300.png)
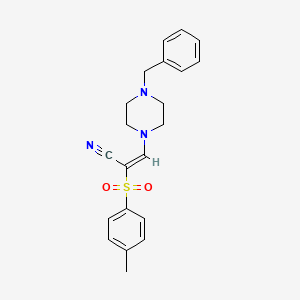

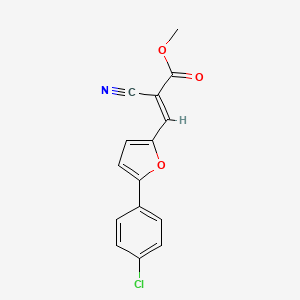
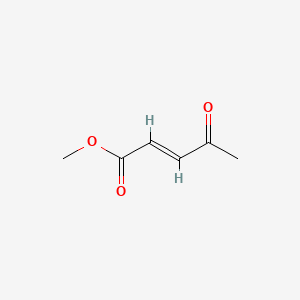
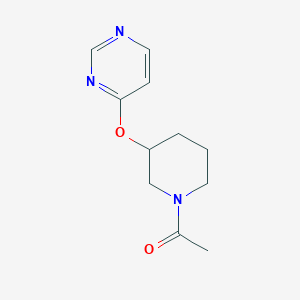
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
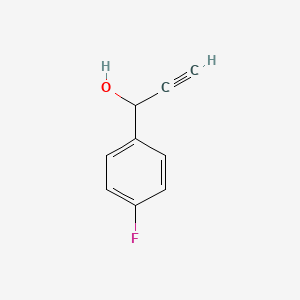
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)
![1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2795315.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)